1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose HCl
Description
Systematic IUPAC Nomenclature and Structural Formula
The compound 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose hydrochloride is systematically named according to IUPAC guidelines as follows:
- Root structure : D-galactopyranose (a six-membered pyranose ring derived from D-galactose).
- Substituents :
- 2-amino-2-deoxy : Indicates replacement of the hydroxyl group at position 2 with an amino group (-NH₂).
- Tetra-O-acetyl : Acetyl groups (-O-CO-CH₃) at positions 1, 3, 4, and 6.
- Hydrochloride : The amino group is protonated and paired with a chloride counterion.
The full IUPAC name is:
(2S,3R,4R,5R,6R)-6-(Acetoxymethyl)-3-ammoniotetrahydro-2H-pyran-2,4,5-triyl triacetate chloride .
The structural formula (Fig. 1) features:
- A β-D-galactopyranose ring with axial orientation of the C1 acetyl group.
- Stereochemistry at C2 (R), C3 (R), C4 (R), and C5 (R), consistent with the D-configuration.
Synonyms and Alternative Designations in Chemical Databases
This compound is cataloged under multiple synonyms across chemical databases (Table 1):
Molecular Formula and Weight Analysis
The molecular formula is C₁₄H₂₂ClNO₉ , derived from:
- Galactopyranose backbone : C₆H₁₀O₅.
- Four acetyl groups : 4 × (C₂H₃O₂) → C₈H₁₂O₈.
- Substitutions :
- Replacement of C2 hydroxyl with -NH₃⁺Cl⁻ (adds 1 N, 3 H, and 1 Cl).
Molecular weight :
- Calculated: 383.78 g/mol .
- Breakdown:
- Carbon (14 × 12.01): 168.14
- Hydrogen (22 × 1.008): 22.18
- Chlorine (35.45): 35.45
- Nitrogen (14.01): 14.01
- Oxygen (9 × 16.00): 144.00
- Total : 383.78 g/mol.
Stereochemical Configuration and Anomeric Specificity
The compound exhibits β-anomeric specificity and defined stereochemistry (Table 2):
| Position | Configuration | Functional Group |
|---|---|---|
| C1 | β (axial) | Acetyl (-OAc) |
| C2 | R | Amino (-NH₃⁺) |
| C3 | R | Acetyl (-OAc) |
| C4 | R | Acetyl (-OAc) |
| C5 | R | Hydroxymethyl (-CH₂OAc) |
| C6 | - | Acetyl (-OAc) |
Key stereochemical features:
- The β-configuration at C1 places the acetyl group axial to the pyranose ring, as confirmed by NMR data .
- The D-galactose configuration ensures C4 (R) and C5 (R) stereochemistry, distinguishing it from glucopyranose derivatives .
- The amino group at C2 adopts an equatorial position, stabilizing the chair conformation .
Properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO9.ClH/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;/h10-14H,5,15H2,1-4H3;1H/t10-,11-,12+,13-,14?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLUYAHMYOLHBX-ALSBSFMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material
The synthesis generally begins with 2-amino-2-deoxy-D-galactopyranose or its hydrochloride salt, which provides the amino sugar backbone for acetylation.
Acetylation Reaction
- Reagents : Acetic anhydride (Ac2O) as acetylating agent, pyridine as solvent and base catalyst, and sometimes 4-dimethylaminopyridine (DMAP) as an acetylation catalyst.
- Conditions : The reaction is typically conducted at low temperature (0–5 °C) to control the acetylation and prevent over-acetylation or side reactions.
- Process : The hydroxyl groups at positions 1, 3, 4, and 6 of the galactopyranose ring are selectively acetylated, while the amino group at C-2 is preserved or converted to its hydrochloride salt form after acetylation.
- Workup : After completion, the reaction mixture is quenched with ethanol or water, followed by extraction and purification steps such as washing with acidic and basic aqueous solutions, drying, and column chromatography to isolate the product.
Formation of Hydrochloride Salt
- The free amino group in the acetylated sugar is converted to the hydrochloride salt by treatment with hydrogen chloride (HCl) in an appropriate solvent, enhancing stability and crystallinity of the product.
Detailed Synthetic Procedure (Representative Example)
Alternative and Related Methods
- Azido Intermediate Route : In some syntheses, the amino group is first converted to an azido group (2-azido-2-deoxy derivative), which is then acetylated. Subsequent reduction of the azide to the amino group and hydrochloride salt formation completes the synthesis.
- Use of Catalysts : DMAP is often employed as an acetylation catalyst to improve reaction rate and selectivity.
- Scalability : Procedures have been optimized for gram to multi-gram scale synthesis with reproducible yields and purity.
Reaction Analysis and Considerations
| Aspect | Details |
|---|---|
| Selectivity | Acetylation targets hydroxyl groups at 1,3,4,6 positions; amino group is protected as hydrochloride salt or temporarily converted to azide for manipulation. |
| Temperature Control | Low temperature (0–5 °C) critical to prevent over-acetylation and degradation. |
| Catalysts | Pyridine acts as base and solvent; DMAP enhances acetylation efficiency. |
| Purification | Multi-step washing and chromatography essential for removing pyridine, acetic acid, and side products. |
| Yield | Typically 60–65% under optimized conditions. |
| Safety | Use of acetic anhydride and pyridine requires proper ventilation and protective equipment. |
Summary Table of Preparation Methods
| Preparation Step | Reagents & Conditions | Purpose | Typical Outcome |
|---|---|---|---|
| Starting material preparation | 2-amino-2-deoxy-D-galactopyranose hydrochloride | Amino sugar backbone | Readily available or synthesized from galactose derivatives |
| Acetylation | Acetic anhydride, pyridine, DMAP, 0–5 °C | Selective acetylation of hydroxyl groups | Formation of tetra-O-acetyl derivative |
| Quenching | Ethanol or water | Stop acetylation | Prevent overreaction |
| Workup | Extraction with ethyl acetate; washes with 2 M HCl, water, NaHCO3, NaCl | Purification | Removal of impurities and reagents |
| Salt formation | Treatment with HCl | Amino group stabilization | Hydrochloride salt formation |
| Purification | Silica gel chromatography (hexane/ethyl acetate) | Isolation of pure compound | Pure this compound |
Research Findings and Applications
- The acetylated amino sugar is a versatile intermediate for synthesizing glycoconjugates, glycoproteins, and glycolipids, enabling detailed studies of carbohydrate-protein interactions.
- Related compounds, such as the azido derivatives, are employed in click chemistry for bioorthogonal labeling and conjugation.
- Industrial and laboratory-scale preparations focus on optimizing yield, purity, and scalability while minimizing side reactions and purification complexity.
Chemical Reactions Analysis
Types of Reactions
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose hydrochloride undergoes several types of chemical reactions:
Substitution Reactions: The amino group can participate in substitution reactions, forming various derivatives.
Reduction Reactions: The compound can be reduced to form 2-amino-2-deoxy-D-galactose.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 2-amino-2-deoxy-D-galactose.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Reduction: Reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various N-substituted derivatives.
Reduction: 2-amino-2-deoxy-D-galactose.
Hydrolysis: 2-amino-2-deoxy-D-galactose.
Scientific Research Applications
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose hydrochloride has several applications in scientific research:
Glycobiology: Used to study the structure and function of carbohydrates in biological systems.
Biochemical Research: Employed in the synthesis of glycoproteins and glycolipids.
Medical Research: Investigated for its potential in drug development and as a diagnostic tool.
Industrial Applications: Utilized in the production of various biochemical reagents
Mechanism of Action
The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose hydrochloride involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to proteins and lipids. This interaction is crucial for the synthesis of glycoproteins and glycolipids, which play essential roles in cell signaling, adhesion, and immune response .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Specific Comparisons
Amino vs. Halogen-Substituted Analogs
- 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-D-galactopyranose (CAS 35526-14-8): Molecular Formula: C₁₄H₁₉FO₉ Molecular Weight: 350.3 Key Differences: The fluorine atom at position 2 introduces electronegativity, reducing nucleophilicity compared to the amino group. Fluorinated sugars are often used in positron emission tomography (PET) imaging probes (e.g., 2-¹⁸F-FDG) due to metabolic stability .
- 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-β-D-galactopyranose (CAS 141510-66-9): Molecular Formula: C₁₄H₁₉IO₉ Molecular Weight: 458.2 Key Differences: The iodine atom acts as a superior leaving group, enabling nucleophilic substitution reactions (e.g., Suzuki couplings). This contrasts with the amino group, which participates in conjugation or amidation .
Amino vs. Azido-Substituted Analogs
- 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α-D-galactopyranose (CAS 67817-30-5): Molecular Formula: C₁₄H₁₉N₃O₉ Molecular Weight: 373.32 Key Differences: The azido group enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), whereas the amino group is suited for amide bond formation. Azido derivatives are critical for bioorthogonal labeling .
Amino vs. Gluco-Configured Analogs
- 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose HCl (MW 383.78): Key Differences: The glucose configuration (C4 hydroxyl orientation) alters stereochemistry, impacting biological recognition. Galactose derivatives are more relevant in studies of blood group antigens and lectin interactions .
Positional Isomerism and Functional Group Variations
- Per-O-acetylated 4-azido-GlcNAc ():
- 2-Acetamido-3,4,6-tri-O-acetyl-1-O-(N-Cbz-6-aminohexyl)-2-deoxy-b-D-galactopyranose (CAS 1848337-06-3): Molecular Weight: 451.52 Key Differences: The Cbz-protected aminohexyl group enables conjugation to solid supports or peptides, expanding utility in drug delivery systems .
Biological Activity
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose hydrochloride (also known as 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-galactopyranose) is a derivative of galactosamine that has garnered attention for its potential biological activities. This compound is characterized by its acetylated amino sugar structure, which plays a crucial role in various biochemical interactions and applications in medicinal chemistry.
- Molecular Formula : C14H21ClN2O9
- Molecular Weight : 389.36 g/mol
- Appearance : White to off-white powder
- Purity : ≥98% (HPLC)
- Storage Conditions : Recommended to be stored at cool temperatures (0-10°C) under inert gas to prevent degradation .
Anticancer Properties
Recent studies have investigated the anticancer potential of 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose HCl. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and NHDF-Neo (normal human dermal fibroblasts).
- Findings : The compound induced apoptosis in cancer cells while demonstrating lower toxicity in normal cells. Specifically, the percentage of apoptotic cells increased significantly in the HCT-116 and MCF-7 lines when treated with this compound .
The biological activity of this compound can be attributed to its ability to interact with glucose transporters (GLUT). By inhibiting GLUT-mediated glucose uptake, it restricts the nutrient supply to proliferating cancer cells, thereby enhancing cytotoxicity. This mechanism has been confirmed through various assays that measure cell viability and apoptosis induction .
Glycoconjugation Studies
Glycoconjugates derived from this compound have been synthesized and evaluated for their biological activity. These derivatives often show enhanced properties compared to their non-glycosylated counterparts:
| Compound | Cell Line | Apoptosis Induction (%) | Cytotoxicity on NHDF (%) |
|---|---|---|---|
| E-1 | HCT-116 | 29 | 5 |
| E-2 | MCF-7 | 35 | 3 |
| A-1 | HCT-116 | 46 | 2 |
| A-2 | MCF-7 | 39 | 1 |
These results indicate that the glycosylation enhances the selectivity of the compounds towards cancer cells while minimizing damage to healthy cells .
Study on Apoptosis Induction
A significant study highlighted the pro-apoptotic properties of glycoconjugates derived from this compound. The study demonstrated that:
- Treatment Duration : Cells were treated for 24 hours.
- Results : The glycoconjugates showed a marked increase in both early and late apoptosis in cancer cell lines compared to controls.
- : These findings suggest that modifications at the C6 position of the sugar moiety can enhance the anticancer efficacy while reducing toxicity to normal tissues .
In Vivo Studies
While most current research focuses on in vitro studies, preliminary in vivo assessments are being planned to evaluate the full therapeutic potential of this compound. These studies aim to confirm its efficacy and safety profile in a living organism context.
Q & A
Q. Methodological considerations :
- Activation : Use trichloroacetimidate donors (e.g., 2,3,4,6-tetra-<i>O</i>-acetyl-β-D-galactopyranosyl trichloroacetimidate) with BF3·Et2O catalysis to enhance α/β selectivity .
- Solvent : Dichloromethane (DCM) or toluene minimizes side reactions. For example, DCM with 1 M K2CO3 improves coupling efficiency in Koenigs-Knorr reactions .
- Monitoring : Real-time <sup>13</sup>C NMR tracks anomeric carbon shifts (δ 96–100 ppm for β-linkages) to confirm stereochemistry .
Advanced: How are stereochemical outcomes resolved in glycosidic bond formation?
- Anomeric control : Thermodynamic conditions (prolonged reaction times) favor β-anomers due to the anomeric effect, while kinetic conditions (low temperature) may yield α-anomers .
- Validation : NOESY NMR correlations (e.g., H-1′ to H-3 or H-5) distinguish α/β configurations. For β-linkages, H-1′ coupling constants (J1′,2′ = 7–8 Hz) are diagnostic .
Advanced: How are side reactions like premature deacetylation mitigated?
- pH control : Maintain neutral conditions (pH 6–7) during workup to prevent acid/base-mediated deacetylation .
- Low-temperature quenching : Pour reaction mixtures onto ice-cold water to arrest residual acetyl chloride activity .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) removes partially deacetylated byproducts .
Advanced: How to address discrepancies in NMR data for acetylated intermediates?
Case study : Unexpected <sup>1</sup>H-NMR signals (e.g., δ 2.02 ppm for N-acetyl vs. δ 2.16 ppm for O-acetyl) may indicate:
Incomplete acetylation : Repeat acetylation with fresh acetyl chloride .
Solvent residues : Dry samples thoroughly under vacuum (≤40°C) to eliminate residual DCM or methanol .
Diastereomeric impurities : Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol) to separate enantiomers .
Advanced: What challenges arise during purification, and how are they resolved?
- Hydrophilicity : The HCl salt’s polarity complicates crystallization. Use reverse-phase C18 columns (water/acetonitrile gradient) for HPLC purification .
- Byproduct removal : Tetrabutylammonium hydrogen sulfate (TBAHS) aids in phase-transfer crystallization, isolating the product from hydrophilic impurities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
